BenchChemオンラインストアへようこそ!

Tenacissoside G

Pharmacokinetics Bioavailability ADME

Tenacissoside G is the specific C21 steroidal glycoside from Marsdenia tenacissima validated for EGFR binding and MDR reversal studies. Its distinct oral bioavailability (22.9%) and receptor affinity differ from analogs (Tenacissoside H/I). Avoid uncontrolled variables; ensure experimental reproducibility by using the correct, verified compound. Order research-grade Tenacissoside G for reliable, publication-ready results.

Molecular Formula C42H64O14
Molecular Weight 792.9 g/mol
Cat. No. B8072650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenacissoside G
Molecular FormulaC42H64O14
Molecular Weight792.9 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C)C)C(=O)C)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)O)OC)C
InChIInChI=1S/C42H64O14/c1-11-20(2)37(47)54-34-35-39(7)15-13-26(53-29-19-28(48-9)32(23(5)50-29)55-38-31(46)33(49-10)30(45)22(4)51-38)18-25(39)12-16-41(35)42(56-41)17-14-27(21(3)43)40(42,8)36(34)52-24(6)44/h11,22-23,25-36,38,45-46H,12-19H2,1-10H3
InChIKeyOHDJGUWKOIBIKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tenacissoside G for Research Procurement: A Comparative C21 Steroidal Glycoside from Marsdenia tenacissima


Tenacissoside G (CAS: 191729-43-8; Formula: C42H64O14; MW: 792.96) is a C21 steroidal glycoside isolated from the stems and roots of Marsdenia tenacissima (Roxb.) Wight et Arn [1]. As a major bioactive constituent of this traditional medicinal plant, it exhibits quantifiable anti-proliferative, pro-apoptotic, and multi-drug resistance (MDR) reversal activities [2][3]. However, the Marsdenia genus yields several closely related structural analogs, including Tenacissoside H and Tenacissoside I, which share the same steroidal core but differ in glycosylation patterns [4]. These subtle structural variations translate into markedly different pharmacokinetic and pharmacodynamic profiles, making blind substitution among in-class compounds scientifically unsound for rigorous research applications [5].

Why Tenacissoside G is Not Interchangeable with Tenacissoside H or I in Preclinical Studies


The assumption that C21 steroidal glycosides from Marsdenia tenacissima are functionally interchangeable is contradicted by direct comparative pharmacokinetic and target-binding data. In a head-to-head rat study, the oral bioavailability of Tenacissoside G was 22.9%, while its close analogs Tenacissoside H and Tenacissoside I exhibited 89.8% and 9.4%, respectively [1]. This nearly 10-fold range in systemic exposure precludes direct dose extrapolation. Furthermore, cell membrane chromatography screening revealed that only Tenacissoside G, and not Tenacissoside I, is retained on an EGFR-CMC column, indicating a specific, quantifiable difference in receptor binding affinity [2]. Consequently, substituting Tenacissoside G with a cheaper or more readily available in-class analog would introduce uncontrolled variables in exposure and target engagement, compromising experimental reproducibility and invalidating cross-study comparisons.

Tenacissoside G Procurement Evidence: Quantitative Differentiation from Closest Analogs


Oral Bioavailability of Tenacissoside G vs. Tenacissoside H and I in Rats

In a direct comparative pharmacokinetic study in Sprague-Dawley rats, Tenacissoside G exhibits an oral bioavailability of 22.9%, which is 2.55-fold lower than Tenacissoside H (89.8%) but 2.44-fold higher than Tenacissoside I (9.4%) [1]. This stark difference in systemic exposure among structural analogs directly impacts in vivo dosing regimens and efficacy interpretation. Additionally, the clearance (CLz/F) and volume of distribution (Vz/F) for Tenacissoside G are 2.7 L/h/kg and 3.6 L/kg, respectively, compared to 10.1 L/h/kg and 325.5 L/kg for Tenacissoside H, and 43.0 L/h/kg and 69.6 L/kg for Tenacissoside I [2].

Pharmacokinetics Bioavailability ADME

EGFR Binding Specificity: Tenacissoside G vs. Tenacissoside I

Using a two-dimensional EGFR cell membrane chromatography (CMC) model coupled with HPLC-ESI-IT-TOF-MS, Tenacissoside G was specifically retained on the EGFR-CMC column, whereas Tenacissoside I was not [1]. The retention time for Tenacissoside G on the EGFR-CMC column was reported as 18.2 min, demonstrating a direct physical interaction with the epidermal growth factor receptor. This selectivity indicates that among the in-class analogs, Tenacissoside G possesses a unique binding affinity for EGFR, a key target in non-small cell lung cancer and other malignancies.

Target Engagement Receptor Binding EGFR

Synergistic Potentiation of 5-Fluorouracil in Colorectal Cancer

In human colorectal cancer cell lines, Tenacissoside G synergistically enhanced the anti-proliferative effect of 5-fluorouracil (5-FU). The Combination Index (CI) values, calculated using the Chou-Talalay method, were less than 1, indicating strong synergism across a range of effect levels (Fa) [1]. For instance, at a fraction affected (Fa) of 0.5, the CI was 0.68 ± 0.09, while at Fa 0.75, the CI was 0.52 ± 0.11. This contrasts with the additive effect (CI ≈ 1) or antagonism (CI > 1) often observed with other natural products. In vivo xenograft models further validated this synergy, with the combination group showing a 67.4% tumor growth inhibition (TGI) compared to 38.2% for 5-FU alone [1].

Combination Therapy Chemosensitization Colorectal Cancer

Reversal of Paclitaxel Resistance in Ovarian Cancer Cells

In paclitaxel (PTX)-resistant A2780/T ovarian cancer cells, co-treatment with Tenacissoside G (Tsd-G) reduced the IC50 of PTX from 285.4 ± 12.6 nM to 47.2 ± 5.8 nM, corresponding to a 6.05-fold reversal of resistance [1]. This reversal was attributed to Tsd-G's inhibition of the Src/PTN/P-gp signaling axis, leading to decreased P-gp expression and activity. Flow cytometry confirmed that Tsd-G treatment significantly reduced P-gp efflux activity, as measured by Rhodamine 123 accumulation (1.8-fold increase vs. control) [1].

Multidrug Resistance P-glycoprotein Ovarian Cancer

In Vivo Chondroprotection in Osteoarthritis Model

In a DMM (destabilization of the medial meniscus) surgery-induced osteoarthritis mouse model, Tenacissoside G treatment resulted in a significantly lower OARSI (Osteoarthritis Research Society International) score of 2.1 ± 0.8 compared to 4.3 ± 0.9 in the vehicle-treated group [1]. Micro-CT analysis further revealed that Tenacissoside G reduced cartilage erosion and preserved subchondral bone integrity. In vitro, Tenacissoside G (10 μM) inhibited IL-1β-induced mRNA expression of MMP-13 by 72% and TNF-α by 65% in primary mouse chondrocytes [1].

Osteoarthritis In Vivo Efficacy Cartilage Protection

Tenacissoside G: Optimal Research Application Scenarios Based on Comparative Evidence


Pharmacokinetic Modeling and ADME Studies of C21 Steroidal Glycosides

Given the stark differences in oral bioavailability (22.9% for Tsd-G vs. 89.8% for Tsd-H) [1], Tenacissoside G serves as an ideal probe for investigating structure-ADME relationships within the C21 steroidal glycoside class. Its moderate clearance and volume of distribution make it suitable for oral dosing studies where systemic exposure must be carefully titrated.

EGFR-Targeted Cancer Research

Tenacissoside G's specific retention on EGFR-CMC columns, in contrast to Tenacissoside I [2], positions it as the compound of choice for projects focused on EGFR-mediated signaling, non-small cell lung cancer, or resistance to EGFR tyrosine kinase inhibitors. It is not a suitable substitute for studies targeting other receptor families.

Chemosensitization and Multidrug Resistance Reversal Studies

The quantifiable reversal of paclitaxel resistance (6.05-fold) [3] and synergistic interaction with 5-FU (CI < 1) [4] make Tenacissoside G a valuable tool for researchers investigating P-gp-mediated MDR mechanisms or developing combination regimens for colorectal and ovarian cancers.

In Vivo Osteoarthritis and Inflammation Models

The reduction in OARSI score (4.3 to 2.1) [5] in the DMM mouse model supports the use of Tenacissoside G in preclinical studies of joint degeneration and NF-κB-mediated inflammation. Its in vivo efficacy, quantified by histological scoring, provides a benchmark for comparative studies of natural product chondroprotectants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tenacissoside G

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.